

Hypothesized Mechanism of Action: Modulation of the NMDA Receptor

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Compound of Interest

Compound Name: *H-N-Me-DL-Ala-OH*

Cat. No.: B554873

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The principal hypothesized neuropharmacological activity of N-Methyl-DL-alanine centers on its role as a potential modulator of the NMDA receptor. NMDA receptors are critical ionotropic glutamate receptors that play a central role in synaptic plasticity, learning, and memory.[6][7] For the NMDA receptor channel to open, it requires the binding of both the primary agonist, glutamate, and a co-agonist, which is typically glycine or D-serine.[8][9]

NMDLA, due to its structural resemblance to glycine, is postulated to act at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[1] By binding to this site, NMDLA may facilitate the glutamate-dependent opening of the ion channel, leading to an influx of Ca^{2+} into the neuron. This calcium influx acts as a crucial second messenger, activating a cascade of downstream signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathways, which are fundamental for long-term changes in synaptic strength.[1][10]

Quantitative Pharmacological Data

A significant gap exists in the current scientific literature regarding the specific quantitative pharmacological profile of N-Methyl-DL-alanine.[1] Direct binding affinity and potency values at the NMDA receptor are not readily available. This highlights a critical area for future research to fully characterize the compound's neuropharmacological effects. The tables below are structured to accommodate this data as it becomes available.

Table 1: N-Methyl-DL-alanine Binding Affinities

Target	Radioligand	Preparation	K _i (nM)	K _d (nM)	B _{max} (pmol/mg)
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| NMDA Receptor (Glycine Site) | [³H]glycine | Rat Brain Membranes | Data Not Available | Data Not Available | Data Not Available |

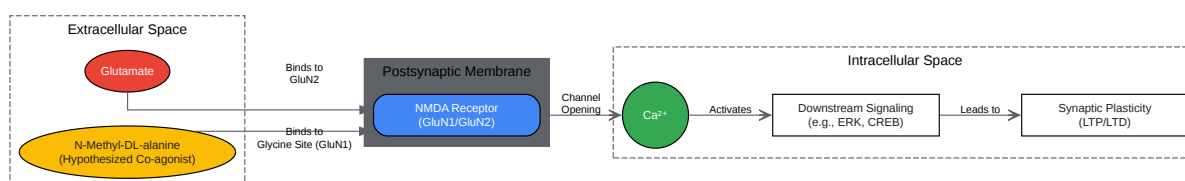
Table 2: N-Methyl-DL-alanine Functional Activity

Target	Assay Type	Preparation	EC ₅₀ (μM)	IC ₅₀ (μM)	% Efficacy
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| NMDA Receptor | Electrophysiology | Cultured Neurons | Data Not Available | Data Not Available | Data Not Available |

Key Signaling Pathway and Experimental Workflow

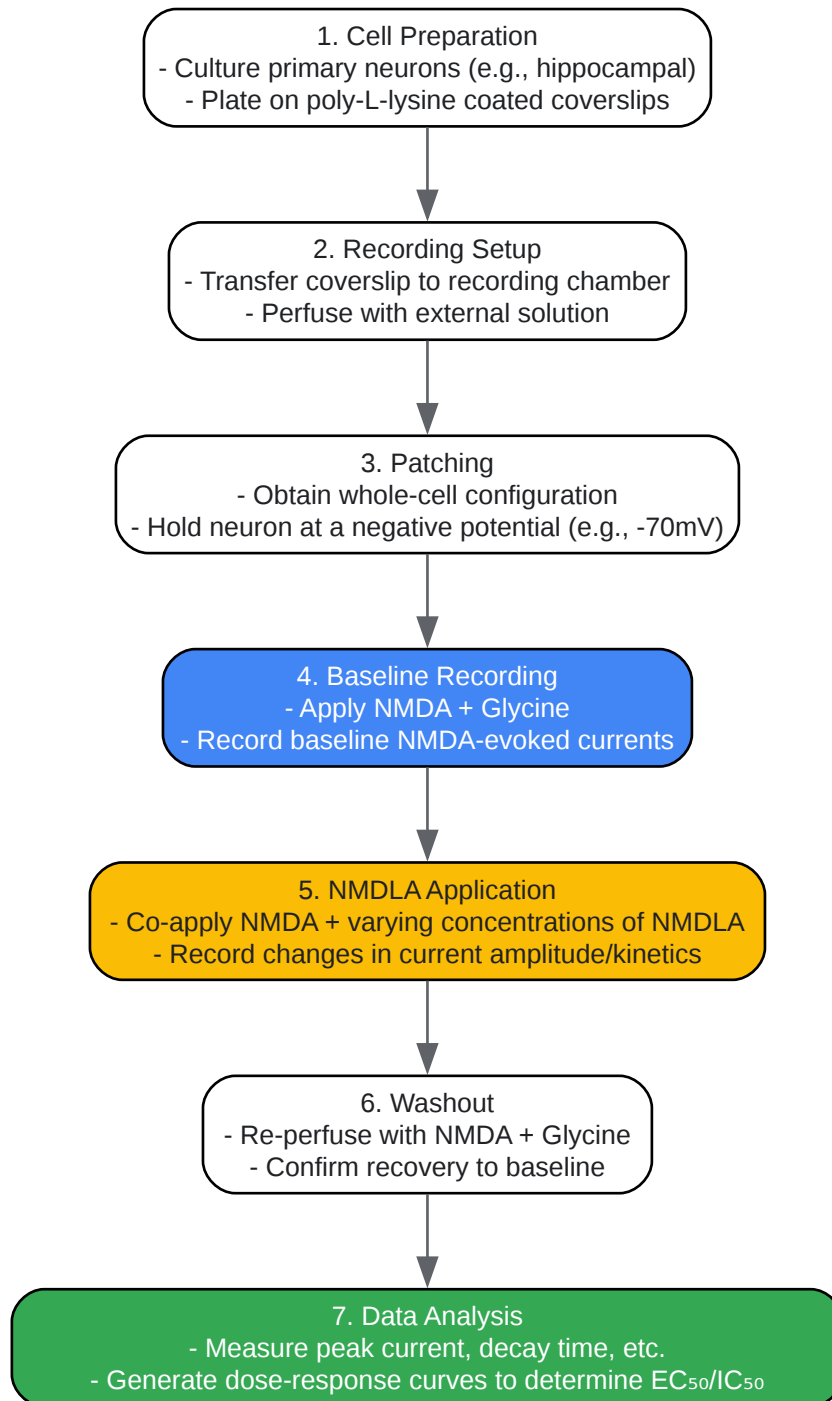
To facilitate research into N-Methyl-DL-alanine, the following diagrams illustrate its hypothesized signaling pathway and a standard experimental workflow for its characterization using electrophysiology.



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Hypothesized NMDLA-mediated NMDA receptor signaling cascade.

Workflow: Characterizing NMDLA Effects on NMDA Receptor Currents

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Workflow for whole-cell patch-clamp recording experiments.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-Methyl-DL-alanine and its neuropharmacological evaluation using electrophysiology.

Protocol 1: Synthesis of N-Methyl-DL-alanine

This protocol describes a general method for the N-methylation of DL-alanine.^[1]

Materials:

- DL-alanine
- Concentrated aqueous solution of methylamine
- α -Bromopropionic acid
- Glass-stoppered bottle
- Ice bath
- Rotary evaporator
- Methanol
- Ether
- Filtration apparatus

Procedure:

- **Reaction Setup:** In a glass-stoppered bottle, dissolve DL-alanine in a concentrated aqueous solution of methylamine. Cool the solution to between 1-4°C in an ice bath.
- **Addition of Reactant:** Slowly add α -bromopropionic acid to the cooled solution while stirring. The reaction proceeds via an SN2 mechanism.
- **Incubation:** Allow the mixture to stand at room temperature for a minimum of four days to ensure the reaction goes to completion.

- Concentration: Concentrate the resulting solution using a rotary evaporator to reduce the volume.
- Precipitation: Add methanol to the concentrated solution to precipitate the crude N-Methyl-DL-alanine.
- Purification:
 - Filter the crude product and wash it with methanol and then ether.
 - For further purification, redissolve the product in a minimal amount of warm water, re-precipitate with methanol, and chill overnight.
 - Filter and wash the purified crystals as before.
- Verification: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy.

Note: This synthesis produces a racemic mixture (N-methyl-DL-alanine). Chiral separation techniques would be required to isolate specific enantiomers.

Protocol 2: Whole-Cell Patch-Clamp Analysis of NMDA Receptor Currents

This protocol outlines the procedure for recording NMDA receptor-mediated currents from cultured neurons to assess the modulatory effects of NMDLA.^{[1][10]}

Materials:

- Cultured primary neurons (e.g., rat hippocampal or cortical neurons) on coverslips.
- External (bath) solution: 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 μM EDTA, and a saturating concentration of glycine (e.g., 100 μM) for baseline, or zero added glycine when testing NMDLA as a co-agonist. pH adjusted to 7.2 with NaOH.
- Internal (pipette) solution: 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES. pH adjusted to 7.2 with CsOH.

- Stock solutions of NMDA, Glycine, and N-Methyl-DL-alanine.
- Patch-clamp amplifier, micromanipulator, and perfusion system.

Procedure:

- Cell Preparation: Transfer a coverslip with cultured neurons to a recording chamber on an inverted microscope stage. Continuously perfuse the chamber with the external solution.
- Obtain Whole-Cell Configuration:
 - Using a glass micropipette filled with the internal solution, approach a target neuron.
 - Form a gigaohm seal between the pipette tip and the cell membrane.
 - Rupture the membrane patch to achieve the whole-cell configuration.
 - Clamp the neuron's membrane potential at a negative holding potential (e.g., -70 mV) to ensure the Mg^{2+} block of the NMDA receptor is in place.
- Recording NMDA-Evoked Currents:
 - Baseline: To establish a baseline, locally perfuse the cell with an external solution containing a fixed concentration of NMDA (e.g., 100 μ M) and a saturating concentration of glycine (e.g., 10 μ M). This will evoke an inward current.
 - Testing NMDLA: To test NMDLA's co-agonist activity, perfuse with the NMDA-containing solution without any added glycine. Then, co-apply the NMDA solution with varying concentrations of N-Methyl-DL-alanine.
- Data Acquisition: Record the evoked currents using appropriate data acquisition software. Measure parameters such as peak current amplitude, activation kinetics, and deactivation time constants.
- Data Analysis:
 - Plot the peak current amplitude as a function of the N-Methyl-DL-alanine concentration.

- Fit the resulting data points to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits a half-maximal response).
- Compare the maximal current evoked by NMDLA to that evoked by a saturating concentration of glycine to determine its relative efficacy.

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